2-hydrazinyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one
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Overview
Description
2-Hydrazinyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a cyclopenta[d]pyrimidine core with a hydrazinyl group, making it a versatile molecule for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydrazinyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of cyclopentanone derivatives with hydrazine hydrate under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as sodium ethoxide or sodium methoxide to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: Reduction reactions can convert the hydrazinyl group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted cyclopenta[d]pyrimidine derivatives, depending on the nucleophile used.
Scientific Research Applications
2-Hydrazinyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of corrosion inhibitors and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-hydrazinyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one exerts its effects depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The hydrazinyl group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Similar core structure but with a carbonitrile group instead of a hydrazinyl group.
6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione: Contains a dione functionality, offering different reactivity and applications.
Uniqueness
2-Hydrazinyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one is unique due to its hydrazinyl group, which provides distinct reactivity and potential for forming various derivatives. This makes it a valuable compound for developing new materials and exploring novel chemical reactions .
Properties
IUPAC Name |
2-hydrazinyl-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c8-11-7-9-5-3-1-2-4(5)6(12)10-7/h1-3,8H2,(H2,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSMYEGRCJGOAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(NC2=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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